molecular formula C8H6BrFO2 B6309494 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol CAS No. 2014450-73-6

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol

Cat. No.: B6309494
CAS No.: 2014450-73-6
M. Wt: 233.03 g/mol
InChI Key: IRFNWOYKAKQHOT-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol is a chemical compound with the molecular formula C8H6BrFO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like bromine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzofuran derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the benzofuran ring enhances its reactivity and potential biological activities compared to other benzofuran derivatives .

Properties

IUPAC Name

4-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-8-4(10)1-2-6-7(8)5(11)3-12-6/h1-2,5,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFNWOYKAKQHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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